Substituting 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester with other benzofuran carboxylates is not a trivial decision due to the distinct impact of the 2-tert-butyl group on lipophilicity, steric bulk, and metabolic stability . For instance, benzofuran-5-carboxylic acid (CAS 90721-27-0) lacks the 2-tert-butyl group, resulting in a significantly more polar and water-soluble compound . Similarly, the tert-butyl ester analog (benzofuran-5-carboxylic acid tert-butyl ester, CAS 918540-30-4) has a different hydrolysis profile and steric environment at the ester moiety, which affects its use in protecting group strategies and subsequent coupling reactions . Even the free acid analog, 2-(tert-butyl)benzofuran-5-carboxylic acid (CAS 190067-61-9), requires an extra esterification step and differs in its ability to participate in ester-specific cross-coupling reactions . These differences in lipophilicity, reactivity, and synthetic utility underscore why the specific methyl ester with the 2-tert-butyl group is often irreplaceable in structure-activity relationship (SAR) studies and multi-step syntheses.
Unsubstituted analog
Benzofuran-5-carboxylic acid is significantly more polar; lipophilicity-dependent permeability profiles may shift.
tert-Butyl ester analog
CAS 918540-30-4 shows greater acid lability, which may alter orthogonal protection strategies and coupling outcomes.
Free acid form
2-(tert-Butyl)benzofuran-5-carboxylic acid requires an extra esterification step and may not directly participate in ester-specific cross-coupling sequences.